Cas no 2167525-12-2 (3-amino-2-methyl-2-propylcyclobutan-1-ol)
3-amino-2-methyl-2-propylcyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-methyl-2-propylcyclobutan-1-ol
- EN300-1294383
- 2167525-12-2
-
- Inchi: 1S/C8H17NO/c1-3-4-8(2)6(9)5-7(8)10/h6-7,10H,3-5,9H2,1-2H3
- InChI Key: FPHNQXMLOIKKEK-UHFFFAOYSA-N
- SMILES: OC1CC(C1(C)CCC)N
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.2Ų
3-amino-2-methyl-2-propylcyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294383-50mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 50mg |
$851.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-100mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 100mg |
$892.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-250mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 250mg |
$933.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-500mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 500mg |
$974.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-1000mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 1000mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-2500mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 2500mg |
$1988.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-5000mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 5000mg |
$2940.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-10000mg |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 10000mg |
$4360.0 | 2023-09-30 | ||
| Enamine | EN300-1294383-0.05g |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 0.05g |
$851.0 | 2023-06-06 | ||
| Enamine | EN300-1294383-0.1g |
3-amino-2-methyl-2-propylcyclobutan-1-ol |
2167525-12-2 | 0.1g |
$892.0 | 2023-06-06 |
3-amino-2-methyl-2-propylcyclobutan-1-ol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-amino-2-methyl-2-propylcyclobutan-1-ol
Recent Advances in the Study of 3-amino-2-methyl-2-propylcyclobutan-1-ol (CAS: 2167525-12-2): A Comprehensive Research Brief
The compound 3-amino-2-methyl-2-propylcyclobutan-1-ol (CAS: 2167525-12-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclobutane derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of considerable interest for drug discovery and development.
One of the key areas of research has been the optimization of synthetic routes for 3-amino-2-methyl-2-propylcyclobutan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a multi-step process involving ring-closing metathesis and subsequent functional group modifications, which could facilitate large-scale production for further preclinical and clinical studies.
Pharmacological investigations have revealed that 3-amino-2-methyl-2-propylcyclobutan-1-ol exhibits notable activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies have shown its affinity for GABAergic receptors, suggesting potential applications in neurological disorders such as anxiety and epilepsy. Additionally, preliminary data indicate that the compound may possess anti-inflammatory properties, opening avenues for research in autoimmune and inflammatory diseases.
Recent structural-activity relationship (SAR) studies have provided insights into the molecular interactions of 3-amino-2-methyl-2-propylcyclobutan-1-ol with its biological targets. Computational modeling and X-ray crystallography have been employed to elucidate the binding modes and key pharmacophores, which could guide the design of more potent and selective analogs. These findings are particularly relevant for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Despite these advancements, challenges remain in the clinical translation of 3-amino-2-methyl-2-propylcyclobutan-1-ol. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are exploring prodrug strategies and formulation technologies to enhance its pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this promising compound.
In conclusion, 3-amino-2-methyl-2-propylcyclobutan-1-ol (CAS: 2167525-12-2) represents a compelling candidate for further investigation in the chemical biology and pharmaceutical fields. Its unique structural attributes and diverse pharmacological activities underscore its potential as a lead compound for drug development. Future research should focus on addressing the current limitations and expanding the understanding of its therapeutic applications, paving the way for novel treatments in various medical conditions.
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